

Technical Guide: Physicochemical Properties of (E)-3-(6-Aminopyridin-3-yl)acrylic acid

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Compound of Interest

Compound Name: (E)-3-(6-Aminopyridin-3-yl)acrylic acid

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Introduction

(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a substituted acrylic acid derivative containing a 6-aminopyridine moiety. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of a vinyl group, a carboxylic acid, and an aromatic amine provides multiple points for chemical modification and interaction, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. The aminopyridine scaffold is a common feature in many biologically active compounds, and its combination with an acrylic acid linker suggests potential applications as an enzyme inhibitor, a receptor ligand, or a monomer for specialty polymers. This guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and relevant safety information.

Physicochemical Properties

The fundamental physicochemical properties of **(E)-3-(6-Aminopyridin-3-yl)acrylic acid** are summarized below. These parameters are critical for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |
| Synonym(s) | (E)-3-(6-Amino-3-pyridyl)acrylic acid | [1] |
| CAS Number | 167837-43-6 | [1][2] |
| Molecular Formula | C ₈ H ₈ N ₂ O ₂ | |
| Molecular Weight | 164.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% or ≥98% as commercially available | [1][2] |
| Solubility | Soluble in DMSO, sparingly soluble in water | N/A |
| Storage Temperature | Refrigerator (2-8°C) | [1] |

Spectroscopic and Analytical Data

Structural identification and confirmation of **(E)-3-(6-Aminopyridin-3-yl)acrylic acid** rely on standard analytical techniques. The following table lists key identifiers derived from its chemical structure.

| Identifier | Value | Source(s) |
|------------|--|-----------|
| InChI | 1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | [1] |
| InChI Key | RKTFOZFRWTWRSLT-DUXPYHPUSA-N | [1] |
| SMILES | <chem>C1=CC(=NC=C1N)C=CC(=O)O</chem> | N/A |

Experimental Protocols

While specific, peer-reviewed synthesis and characterization protocols for **(E)-3-(6-aminopyridin-3-yl)acrylic acid** are not readily available, the following sections describe general and analogous methodologies commonly used for similar compounds.

Synthesis Protocol: Hydrolysis of an Ester Precursor

A plausible and common method for the synthesis of acrylic acid derivatives is the hydrolysis of their corresponding esters. This protocol is adapted from the synthesis of a structurally similar compound, (2E)-3-(3-aminophenyl)acrylic acid.[3]

- **Dissolution:** The starting material, an ester of **(E)-3-(6-aminopyridin-3-yl)acrylic acid** (e.g., the methyl or ethyl ester), is dissolved in a mixture of solvents such as methanol, tetrahydrofuran (THF), and water.
- **Hydrolysis:** An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution. The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours) to allow for complete hydrolysis of the ester.
- **Work-up:** The reaction mixture is concentrated under reduced pressure to remove the organic solvents. The remaining aqueous residue is diluted with water.
- **Acidification:** The aqueous solution is carefully acidified to a pH of approximately 4-5 using a suitable acid, such as a saturated citric acid solution or dilute hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
- **Extraction & Isolation:** The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate (EtOAc).
- **Purification:** The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization Protocol

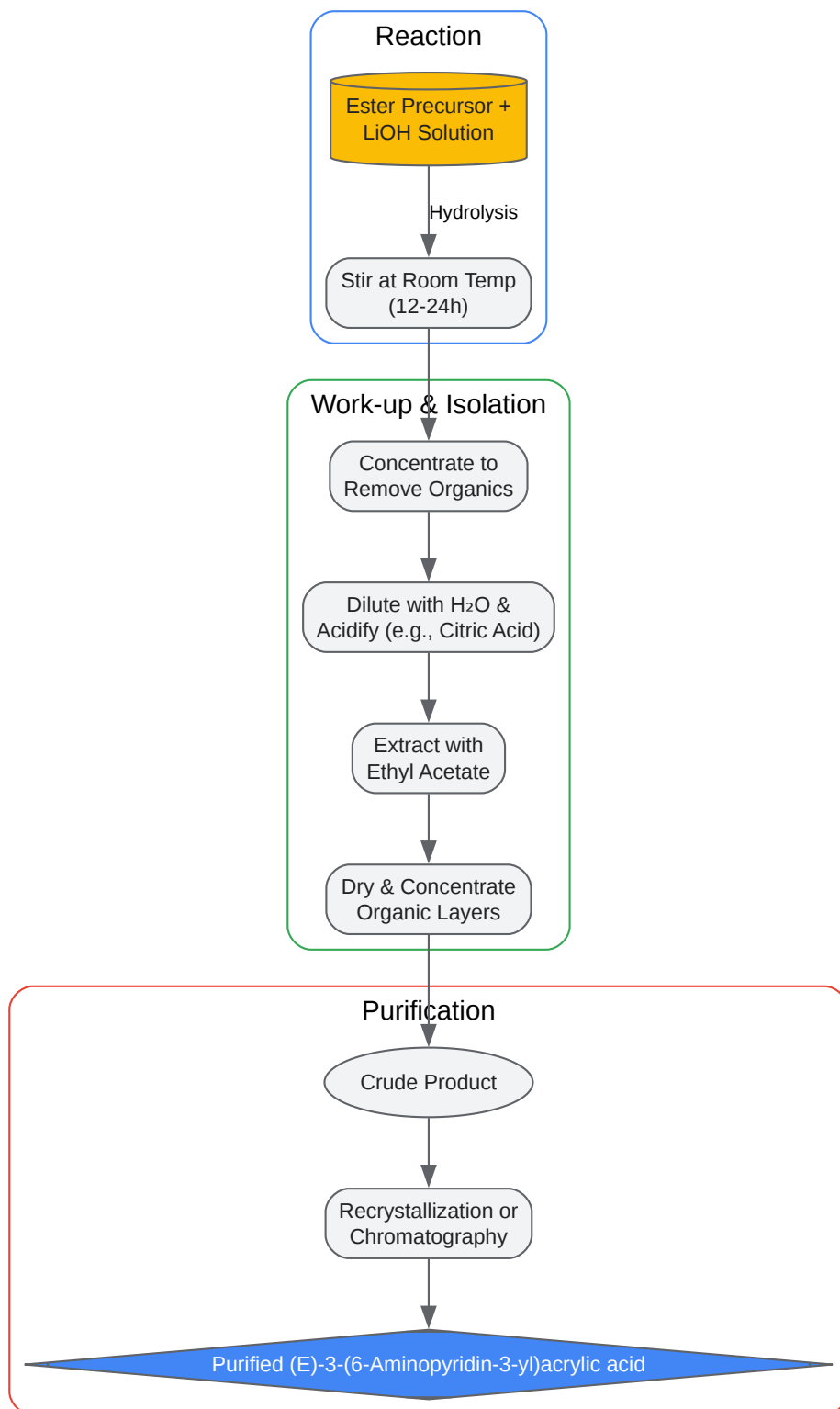
The identity and purity of the synthesized compound are confirmed using standard analytical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6). The ^1H NMR spectrum is acquired to confirm the presence of protons corresponding to the aminopyridine ring, the vinyl group, and the carboxylic acid. The coupling constants of the vinyl protons are used to confirm the (E)-stereochemistry.
 - ^{13}C NMR: A ^{13}C NMR spectrum is acquired to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (MS):
 - Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The analysis is run in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$, confirming the molecular formula.
- Purity Analysis:
 - High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound. A suitable column (e.g., C18) and mobile phase are used to separate the product from any remaining starting materials or byproducts. The purity is determined by the relative area of the product peak.

Visualized Workflows and Relationships

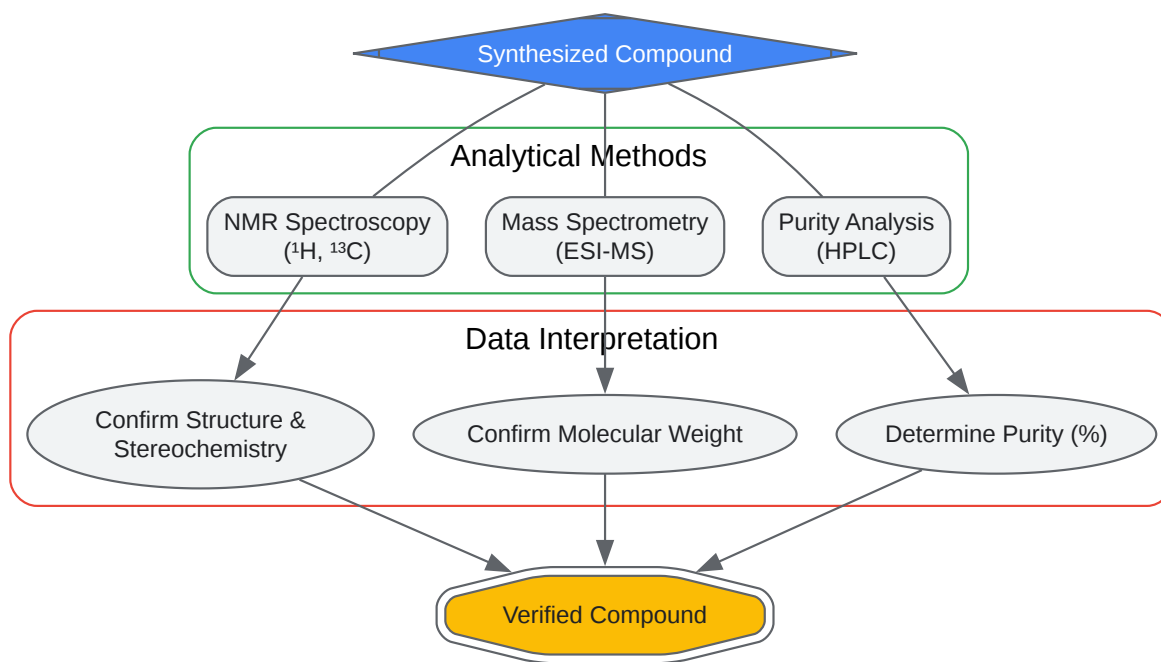
The following diagrams illustrate the logical flow of the synthesis and characterization processes.

General Synthesis Workflow for (E)-3-(6-Aminopyridin-3-yl)acrylic acid

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Caption: General Synthesis Workflow.

Compound Characterization Workflow

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Caption: Compound Characterization Workflow.

Safety Information

It is essential to handle **(E)-3-(6-Aminopyridin-3-yl)acrylic acid** with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazard statements.^[1]

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a fume hood.

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References

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- 3. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]
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